molecular formula C10H12N4 B13478765 4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine

4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine

Cat. No.: B13478765
M. Wt: 188.23 g/mol
InChI Key: YKKPOUTUMYRDPH-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .

Scientific Research Applications

4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the combination of pyrazole and pyridine rings.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-5-(3-methylpyridin-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-6-5-12-4-3-8(6)9-7(2)10(11)14-13-9/h3-5H,1-2H3,(H3,11,13,14)

InChI Key

YKKPOUTUMYRDPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=C(C(=NN2)N)C

Origin of Product

United States

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